Antagonist Activity at Human Adenosine A2B Receptor: IC50 of 11.1 μM
The compound demonstrates measurable antagonist activity at the human Adenosine A2B receptor, with a reported IC50 of 11,100 nM (11.1 μM). While a comparative IC50 from the same study is not available, this value is significantly higher (indicating weaker potency) than optimized A2B antagonists reported in the literature, which can achieve sub-nanomolar potencies (e.g., Ki < 1 nM) [1][2]. This places the compound as a relatively weak, but quantifiable, starting point for hit-to-lead optimization. It is important to note that other A2B ligands with sub-100 nM potency exist, making the selection of this compound contingent on its unique scaffold rather than its potency.
| Evidence Dimension | Antagonist activity at human recombinant adenosine A2B receptor |
|---|---|
| Target Compound Data | IC50 = 11,100 nM |
| Comparator Or Baseline | Optimized Adenosine A2B antagonists (Class Baseline): Ki < 1 nM |
| Quantified Difference | >11,000-fold less potent |
| Conditions | Human recombinant adenosine A2B receptor expressed in CHO cells, assessed as inhibition of NECA-stimulated adenylyl cyclase activity. |
Why This Matters
This data provides a validated starting point for medicinal chemists interested in developing adenosine A2B receptor ligands with a unique N-acyl-α-amino acid scaffold, despite its low potency.
- [1] BindingDB. BDBM50360192. CHEMBL1927632. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360192 View Source
- [2] Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their therapeutic potential. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(5), 1290-1308. View Source
